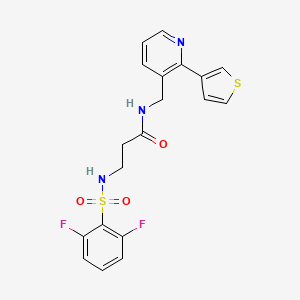

![molecular formula C19H16N2O4 B2407345 9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one CAS No. 899213-14-0](/img/structure/B2407345.png)

9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one, also known as DMH1, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of bone morphogenetic protein (BMP) signaling, which plays a crucial role in embryonic development, tissue homeostasis, and disease progression. Since then, DMH1 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

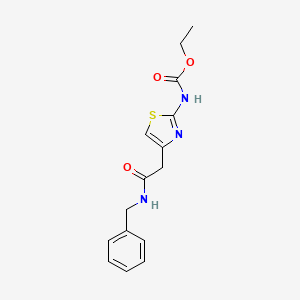

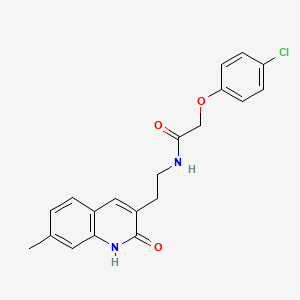

Synthesis and Derivative Formation

The synthesis of pyrimidine derivatives is a critical area of study due to their diverse biological activities. For instance, pyrimidine derivatives have been synthesized using a Claisen-Schmidt condensation reaction, demonstrating a method to create complex molecules that can be further modified into various compounds with potential biological applications (Jadhav et al., 2022). This process highlights the compound's role as a precursor in synthesizing novel molecules with enhanced biological or pharmacological properties.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties. The synthesis of new dihydropyridine derivatives has been explored, with some showing significant antibacterial activity against various bacteria and potent antifungal activity against fungi species (Al-Juboori, 2020). These findings indicate the compound's potential as a basis for developing new antimicrobial and antifungal agents, addressing the need for novel treatments due to rising drug resistance.

Anti-Inflammatory and Analgesic Agents

Further modifications of pyrimidine derivatives have led to the synthesis of compounds with significant anti-inflammatory and analgesic properties. For example, novel benzodifuranyl derivatives derived from visnagenone and khellinone have shown high inhibitory activity on cyclooxygenase-2 (COX-2), analgesic, and anti-inflammatory activities, comparable to or exceeding standard drugs (Abu‐Hashem et al., 2020). This suggests the compound's derivatives could serve as leads for developing new anti-inflammatory and pain management medications.

Corrosion Inhibition

Aside from biomedical applications, pyrimidine derivatives also show promise in materials science, specifically in corrosion inhibition. A pyrimidine-based compound has been evaluated as a corrosion inhibitor for steel in highly aggressive conditions, demonstrating up to 90% efficiency at minimal concentrations (Onyeachu et al., 2019). This application is crucial for extending the lifespan of metal structures and components in industrial settings, showcasing the versatility of pyrimidine derivatives beyond pharmaceuticals.

Wirkmechanismus

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrimidine derivatives are known to play roles in various biochemical processes, including dna synthesis and signal transduction .

Pharmacokinetics

Its molecular weight (201.225 Da ) suggests it may have good oral bioavailability, as compounds under 500 Da typically do. Other factors such as solubility and stability also influence bioavailability .

Eigenschaften

IUPAC Name |

9-methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-23-14-8-4-3-7-12(14)17-20-18(22)13-10-11-6-5-9-15(24-2)16(11)25-19(13)21-17/h3-9H,10H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKHXZYECCCENT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)

![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)

![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)

![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)

![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)

![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)